molecular formula C11H11BrO3 B12843459 Methyl 4-(bromoacetyl)-2-methylbenzoate

Methyl 4-(bromoacetyl)-2-methylbenzoate

Cat. No.: B12843459
M. Wt: 271.11 g/mol
InChI Key: RTLMKELZSGRQBE-UHFFFAOYSA-N
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Description

Methyl 4-(bromoacetyl)-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromoacetyl group attached to a methylbenzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(bromoacetyl)-2-methylbenzoate typically involves the bromination of 4-acetyl-2-methylbenzoic acid followed by esterification. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromoacetyl group. The resulting bromoacetyl derivative is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromoacetyl)-2-methylbenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

Major Products Formed

Scientific Research Applications

Methyl 4-(bromoacetyl)-2-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(bromoacetyl)-2-methylbenzoate involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ester moiety can undergo hydrolysis, releasing the active bromoacetyl intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chloroacetyl)-2-methylbenzoate
  • Methyl 4-(fluoroacetyl)-2-methylbenzoate
  • Methyl 4-(iodoacetyl)-2-methylbenzoate

Uniqueness

Methyl 4-(bromoacetyl)-2-methylbenzoate is unique due to the presence of the bromoacetyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 4-(2-bromoacetyl)-2-methylbenzoate

InChI

InChI=1S/C11H11BrO3/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2/h3-5H,6H2,1-2H3

InChI Key

RTLMKELZSGRQBE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CBr)C(=O)OC

Origin of Product

United States

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